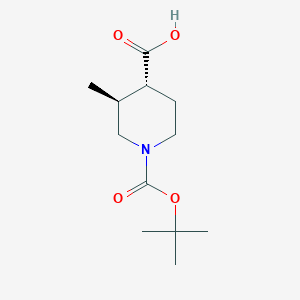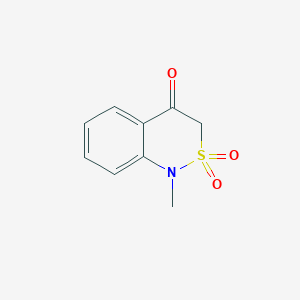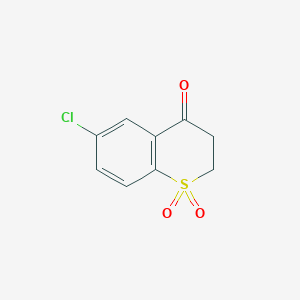
4-(4-Carboxifenil)-3-tiosemicarbazida
Descripción general
Descripción
“4-Carboxyphenylboronic acid” is a reagent used in various reactions including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, synthesis of isotopically labeled mercury and functionalization of poly-SiNW for detection of dopamine .
Synthesis Analysis
The synthesis of porphyrin derivatives has gained much attention in scientific community in recent years. The number of synthetic porphyrin compounds reported so far has enhanced photophysicochemical properties as well as application in the biomedical field based on photodynamic therapy (PDT) .Chemical Reactions Analysis
Porphyrins with conjugated tetrapyrrole macrocyclic structures can absorb light from ultraviolet to visible light regions, and their structures and properties can be facilely regulated by altering their peripheral groups or central metal ions .Physical And Chemical Properties Analysis
New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized and characterized by IR, proton NMR and mass spectroscopy .Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas: Sistemas de Liberación de Fármacos
4-(4-Carboxifenil)-3-tiosemicarbazida: ha sido utilizada en la síntesis de marcos metal-orgánicos basados en porfirinas (MOFs) . Estos MOFs presentan una alta porosidad y una gran superficie, lo que los convierte en ideales para aplicaciones de liberación de fármacos. La capacidad del compuesto para formar complejos estables con metales puede aprovecharse para crear sistemas de entrega dirigidos que pueden transportar agentes terapéuticos directamente a las células enfermas.
Desarrollo de Agentes Diagnósticos
Las propiedades fotofísicas de los derivados de la porfirina los hacen adecuados como agentes diagnósticos . Cuando se usa en MOFs, This compound puede mejorar el contraste en las técnicas de imagen, ayudando en la detección temprana de enfermedades como el cáncer.
Plataformas Terapéuticas: Terapia Fotodinámica
En el campo de la terapia fotodinámica (PDT), This compound contribuye al desarrollo de terapias basadas en porfirinas . Las porfirinas pueden generar especies reactivas de oxígeno cuando se exponen a la luz, lo que puede destruir las células cancerosas. La estructura del compuesto permite la unión de porfirinas a biomoléculas, mejorando la selectividad y la eficiencia de la PDT.
Terapia Fototérmica
Similar a la PDT, la terapia fototérmica (PTT) utiliza la luz para tratar enfermedades. This compound puede ser parte de la síntesis de compuestos que convierten la energía lumínica en calor, matando eficazmente las células cancerosas mediante el calentamiento localizado .
Detección Química
La capacidad del compuesto para unirse a metales y formar MOFs se ha explorado para aplicaciones de detección química . Estos sensores pueden detectar la presencia de diversos productos químicos y contaminantes, proporcionando una herramienta valiosa para el control ambiental y la seguridad.
Biomateriales Antimicrobianos
Las investigaciones han demostrado que los conjugados porfirina-oligonucleótido, que pueden sintetizarse utilizando This compound, tienen aplicaciones potenciales como biomateriales antimicrobianos . Estos materiales pueden utilizarse para prevenir infecciones en implantes médicos y apósitos para heridas.
Escisión Específica de Ácidos Nucleicos
Se ha investigado el papel del compuesto en la síntesis de sistemas porfirina-oligonucleótido para la escisión específica de ácidos nucleicos . Esta aplicación es particularmente relevante en la terapia génica, donde se requiere la modificación precisa del ADN.
Sistemas Artificiales de Captación de Luz
Finalmente, la conjugación de This compound con oligonucleótidos para formar sistemas de porfirina se ha explorado para aplicaciones de captación de luz artificial . Estos sistemas imitan la fotosíntesis natural, capturando energía lumínica y convirtiéndola en energía química, lo que tiene implicaciones para las tecnologías de energía renovable.
Mecanismo De Acción
Target of Action
Similar compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to exhibit anti-hiv-1 activities . They inhibit HIV-1 virus entry, suggesting that the virus itself or its entry mechanism could be a potential target .
Mode of Action
Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to inhibit hiv-1 virus entry . This suggests that 4-(4-Carboxyphenyl)-3-thiosemicarbazide might interact with its targets in a similar manner, potentially inhibiting the entry of certain viruses into host cells.
Biochemical Pathways
Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to generate reactive oxygen species (ros) under certain conditions . These ROS can cause damage to various cellular components, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been used to develop nanoparticles for targeted chemotherapy . This suggests that 4-(4-Carboxyphenyl)-3-thiosemicarbazide might also have potential for use in targeted drug delivery systems, which could influence its pharmacokinetic properties.
Result of Action
Related compounds, such as tetrakis (4-carboxyphenyl) porphyrin, have been shown to generate ros under certain conditions . These ROS can cause damage to various cellular components, potentially leading to cell death.
Direcciones Futuras
Propiedades
IUPAC Name |
4-(aminocarbamothioylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMVMRDKDAUDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373865 | |
| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206559-48-0 | |
| Record name | 4-[(Hydrazinylthioxomethyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-48-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)












